N-(2-Fluorophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZPZBPZWHEIDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192938 | |
| Record name | N-(2-Fluorophenyl)acetamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-31-5 | |
| Record name | 2′-Fluoroacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Fluorophenyl)acetamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 399-31-5 | |
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| Record name | N-(2-Fluorophenyl)acetamide | |
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| Record name | N-(2-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for N 2 Fluorophenyl Acetamide and Its Derivatives
Optimized Synthetic Pathways
The efficient construction of the N-(2-fluorophenyl)acetamide scaffold and its analogs is paramount for their application in various scientific fields. Researchers continually seek to develop and refine synthetic routes to improve yield, purity, and sustainability.
Multi-step Reaction Sequences for Core Synthesis
The synthesis of this compound and its more complex derivatives typically involves multi-step reaction sequences. A common and fundamental approach is the acylation of 2-fluoroaniline (B146934). vulcanchem.com
A prevalent method for forming the core this compound structure is the reaction of 2-fluoroaniline with an acetylating agent. For instance, the reaction of 2-fluoroaniline with chloroacetyl chloride in a suitable solvent like dichloromethane (B109758) at controlled temperatures (e.g., 0–5°C) yields N-(2-fluorophenyl)-2-chloroacetamide. vulcanchem.com A base, such as triethylamine, is often employed to neutralize the hydrochloric acid byproduct. vulcanchem.com This intermediate can then be used in subsequent coupling reactions to generate more complex derivatives. vulcanchem.com
In the synthesis of more elaborate structures, such as N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide, the initial step can involve the condensation of 2-fluoroaniline with ethyl cyanoacetate. smolecule.com This reaction can be carried out under heated conditions or via microwave irradiation to produce 2-cyano-N-(2-fluorophenyl)acetamide. smolecule.com This intermediate then undergoes further reactions to introduce additional functional groups. smolecule.com
The final step in many of these multi-step syntheses is often an acetylation to form the desired acetamide (B32628) moiety, which can be crucial for the biological activity of the final compound. evitachem.com
Table 1: Examples of Multi-step Synthesis of this compound Derivatives
| Derivative Name | Key Starting Materials | Key Intermediates | Reference |
| N-(2-fluorophenyl)-2-chloroacetamide | 2-Fluoroaniline, Chloroacetyl chloride | Not explicitly detailed | vulcanchem.com |
| 2-cyano-N-(2-fluorophenyl)acetamide | 2-Fluoroaniline, Ethyl cyanoacetate | Not explicitly detailed | smolecule.com |
Stereoselective and Regioselective Approaches
In the synthesis of complex molecules containing the this compound moiety, controlling stereochemistry and regiochemistry is critical. While the core synthesis of this compound itself does not typically involve stereocenters, the synthesis of its derivatives often requires precise control over the spatial arrangement of atoms and the position of functional groups.
Stereoselective Synthesis: The principles of stereoselective synthesis are crucial when chiral centers are present in the target derivative. For example, the synthesis of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, a potent inhibitor of α-L-fucosidases, would necessitate stereoselective methods to establish the correct configuration of the sugar moiety. u-toyama.ac.jpnagasaki-u.ac.jp Transition-metal catalyzed methods, such as those developed for the synthesis of chiral diazaheterocycles, can be applied to create stereocenters with high enantiomeric excess. caltech.edu Photocatalysis has also emerged as a powerful tool for the stereoselective synthesis of certain classes of compounds, such as β-fluorostyrene derivatives, by enabling E/Z isomerization. rsc.org
Regioselective Synthesis: Regioselectivity, or the control of the position of chemical bond formation, is equally important. For instance, in the synthesis of substituted 1,2,3-triazoles, regioselective methods are employed to control the position of substitution on the triazole ring. mdpi.com Similarly, the Suzuki cross-coupling reaction, a palladium-catalyzed process, allows for the regioselective formation of carbon-carbon bonds, which can be utilized to synthesize specific aryl-substituted thiophene (B33073) derivatives. d-nb.info The bromination of 2-fluoroaniline can also be controlled to yield specific isomers, such as 4-bromo-2-fluoroaniline, which is a key starting material for the synthesis of the anti-inflammatory drug flurbiprofen. google.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. humanjournals.com Key aspects of green chemistry include the use of environmentally benign solvents, catalysts, and reaction conditions. humanjournals.comrsc.org
One approach is the use of greener acetylating agents and reaction conditions. For example, research has focused on replacing traditional acetylating agents like acetic anhydride (B1165640) with alternatives. humanjournals.comderpharmachemica.com Microwave irradiation has been explored as an energy-efficient method to drive N-acetylation reactions, often in the absence of a solvent or using a catalytic amount of a reagent like zinc acetate (B1210297) in acetic acid. humanjournals.com
Precursor Synthesis and Modification
The availability and purity of starting materials are crucial for the successful synthesis of this compound. This section focuses on the synthesis of key precursors: halogenated anilines and acetylating agents.
Synthesis of Halogenated Anilines
Halogenated anilines are fundamental building blocks in organic synthesis. 2-Fluoroaniline, the primary amine precursor for this compound, is a key starting material. merckmillipore.com The synthesis of substituted halogenated anilines often involves multi-step processes.
For example, 4-chloro-2-fluoroaniline (B1294793) can be synthesized from 4-chloro-2-fluoroacetanilide. prepchem.com This process involves the hydrolysis of the acetanilide (B955) using a base such as sodium hydroxide (B78521) in ethanol. prepchem.com Another important halogenated aniline (B41778), 4-bromo-2-fluoroaniline, can be prepared by the bromination of 2-fluoroaniline. google.com Specific brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin), in solvents like dimethylformamide have been shown to give high yields of the desired product. google.com
The synthesis of sulfonated derivatives of 2-fluoroaniline has also been explored, leading to various isomers of amino-fluorobenzenesulfonic acid through different synthetic routes, including reaction with amidosulfonic acid or through nitration followed by reduction. wiley.com
Table 2: Synthesis of Halogenated Aniline Precursors
| Target Compound | Starting Material | Key Reagents | Reference |
| 4-chloro-2-fluoroaniline | 4-chloro-2-fluoroacetanilide | Sodium hydroxide, Ethanol | prepchem.com |
| 4-bromo-2-fluoroaniline | 2-fluoroaniline | 1,3-dibromo-5,5-dimethylhydantoin, Dimethylformamide | google.com |
| 4-amino-3-fluorobenzenesulfonic acid | 2-fluoroaniline | Amidosulfonic acid | wiley.com |
Preparation of Acetylating Agents
Acetylating agents are essential for the N-acetylation step in the synthesis of this compound. While acetic anhydride is a common choice, its use is sometimes restricted. derpharmachemica.comlibretexts.org Consequently, alternative and often milder acetylating agents are employed.
Acetyl chloride is a frequently used alternative to acetic anhydride for the N-acylation of amines. derpharmachemica.comresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the liberated hydrochloric acid. derpharmachemica.com Phase transfer catalysts can be used to facilitate this reaction. derpharmachemica.com
Derivatization Strategies and Analogue Synthesis
The core structure of this compound serves as a versatile scaffold for chemical modification. Derivatization strategies are primarily focused on three regions of the molecule: the fluorophenyl ring, the acetamide backbone, and the introduction of diverse functional and heterocyclic groups. These modifications are instrumental in modulating the compound's physicochemical properties, reactivity, and potential biological activity.
Structural Modification at the Fluorophenyl Moiety
Modifications to the fluorophenyl ring are a key strategy for creating analogues of this compound. These changes can alter the electronic properties, lipophilicity, and steric profile of the molecule. Common modifications include the introduction of additional substituents, such as nitro, halogen, and formyl groups, or altering the position of the existing fluorine atom.
One straightforward modification is the nitration of this compound. This reaction, typically carried out with a nitric acid/sulfuric acid mixture at low temperatures (0-5°C), introduces a nitro group (-NO2) onto the phenyl ring. Careful temperature control is necessary to ensure regioselectivity, primarily directing the nitro group to the para position relative to the acetamide group, yielding N-(2-fluoro-4-nitrophenyl)acetamide. vulcanchem.com
Halogenation is another common derivatization technique. For instance, N-(4-bromo-2-fluorophenyl)acetamide has been synthesized through the acetylation of 4-bromo-2-fluoroaniline. nih.gov Further derivatization can be achieved via cross-coupling reactions. The Sonogashira coupling, a palladium-copper catalyzed reaction, has been used to introduce an ethynyl (B1212043) group onto the phenyl ring. This involves reacting bromo-substituted N-phenylacetamides with trimethylsilylacetylene, followed by deprotection. nih.gov
More complex substitutions can also be made. For example, a phenoxy ring, itself substituted, can be attached to the acetamide nitrogen. In one instance, a phenoxy ring with a chlorine atom and a formyl group (-CHO) was linked to the acetamide structure, resulting in 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide. vulcanchem.com The synthesis for such molecules can be hypothetically achieved by reacting a substituted phenol (B47542) (like 2-chloro-4-formylphenol) with chloroacetyl chloride and then coupling the resulting intermediate with 2-fluoroaniline. vulcanchem.com
Table 1: Examples of Modifications at the Fluorophenyl Moiety
Modifications at the Acetamide Backbone
Altering the acetamide portion of this compound offers another avenue for creating diverse analogues. These modifications can involve substitution on the nitrogen atom, changes to the acetyl methyl group, or replacing the entire acetyl group.
N-alkylation is a common strategy. For example, N-methylation of 2-chloro-N-(2-fluorophenyl)acetamide can be achieved using a methylating agent like methyl iodide or dimethyl sulfate. vulcanchem.com This introduces a methyl group onto the amide nitrogen, creating a tertiary amide. vulcanchem.com
The acetyl group itself is a prime target for modification. The hydrogen atoms of the methyl group can be substituted. A notable example is the synthesis of 2-chloro-N-(2-fluorophenyl)acetamide, which is a key intermediate for further reactions. vulcanchem.comvulcanchem.comvulcanchem.com This is typically formed by reacting 2-fluoroaniline with chloroacetyl chloride. vulcanchem.com The acetamide backbone can also be modified to include a cyano group, leading to compounds like 2-cyano-N-(2-fluorophenyl)acetamide. smolecule.com This is synthesized by the condensation of 2-fluoroaniline with ethyl cyanoacetate. smolecule.com Another modification is the introduction of a hydroxyimino group (=N-OH), which can be accomplished by reacting 4-fluoroaniline (B128567) with hydroxylamine (B1172632) HCl and chloral (B1216628) hydrate.
More complex functional groups can also be attached to the acetyl carbon. For instance, a trifluoromethylsulfanyl group (-S-CF₃) has been incorporated to create N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide. smolecule.com
Table 2: Examples of Modifications at the Acetamide Backbone
Introduction of Heterocyclic and Other Functional Groups
Heterocyclic systems can be linked to the acetamide backbone. For example, a 1,2,4-triazole (B32235) ring can be attached via a sulfanyl (B85325) (-S-) bridge. The synthesis of N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the nucleophilic substitution of 2-chloro-N-(2-fluorophenyl)acetamide with a pre-formed triazole-thiol. vulcanchem.com
Pyridazinone cores have also been incorporated. The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide involves alkylating the pyridazinone intermediate with N-(2-fluorophenyl)-2-chloroacetamide. vulcanchem.com Similarly, complex polycyclic systems like quinolines can be attached. N-(2-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H- vulcanchem.comvulcanchem.comdioxino[2,3-g]quinolin-6-yl}acetamide is a complex derivative where a dioxino-quinoline moiety is linked to the acetamide nitrogen. evitachem.com The synthesis of such molecules involves multi-step pathways, often culminating in an acetylation step to form the final acetamide linkage. evitachem.com
Even more complex fused heterocyclic systems can be attached to the fluorophenyl ring itself. A method has been developed for producing N-{2-fluoro-5-[3-(thiophene)-2-carbonyl-pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-N-methylacetamide. google.com This synthesis involves reacting an N-methylated and functionalized this compound derivative with (5-amino-1H-pyrazol-4-yl)thiophen-2-yl-methanone. google.com Thiazolidinone moieties have also been used to create hybrid molecules with potential anti-proliferative activity. vulcanchem.com
Table 3: Examples of Introduced Heterocyclic and Functional Groups
Spectroscopic and Crystallographic Characterization in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopy provides non-destructive methods to probe the molecular framework of N-(2-Fluorophenyl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for researchers, offering detailed insights into the compound's atomic arrangement and bonding.
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, allowing for the mapping of the proton and carbon skeletons and the direct observation of the fluorine atom.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in the this compound molecule. The spectrum typically reveals signals corresponding to the methyl (CH₃) protons, the amide (NH) proton, and the four protons of the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the fluorine atom and the acetamido group.
In deuterated solvents like DMSO-d₆, the amide proton signal is observable and its chemical shift can be concentration-dependent. The aromatic protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. For instance, in the closely related compound 2-chloro-N-(3-fluorophenyl)acetamide, the aromatic protons appear in the range of δ 6.88–7.57 ppm, and the amide proton shows a singlet at δ 10.49 ppm nih.gov. For other this compound derivatives, aromatic proton signals are typically observed between δ 6.8 and 7.6 ppm, with the amide proton appearing as low as δ 10.1 ppm vulcanchem.com.
Table 1: Predicted ¹H NMR Data for this compound Data are estimated based on spectral data from analogous compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~2.1 | Singlet (s) |
| Aromatic CH | ~7.1 - 8.2 | Multiplet (m) |
| NH | ~9.9 - 10.5 | Broad Singlet (br s) |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon framework of the molecule. The spectrum of this compound will display eight distinct signals corresponding to each unique carbon atom. The carbonyl carbon (C=O) of the amide group typically appears significantly downfield, often around δ 168 ppm vulcanchem.com. The chemical shifts of the aromatic carbons are influenced by the position of the fluorine substituent, with the carbon directly bonded to fluorine (C-F) showing a characteristic large coupling constant (¹JCF).
Spectral data for the analogous 2-chloro-N-(3-fluorophenyl)acetamide show the carbonyl carbon at δ 165.41 ppm and the aromatic carbons in the range of δ 106.77-163.76 ppm nih.gov. These values provide a reliable reference for the expected chemical shifts in this compound.
Table 2: Predicted ¹³C NMR Data for this compound Data are estimated based on spectral data from analogous compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~24 |
| Aromatic C-N | ~125 (doublet, ²JCF) |
| Aromatic CH | ~115 - 128 |
| Aromatic C-F | ~152 (doublet, ¹JCF) |
| C=O | ~168 |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp signals over a wide chemical shift range. For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift provides information about the electronic environment of the fluorine atom. In fluorinated aromatic compounds, the chemical shift for an Ar-F group typically falls within the range of -100 to -200 ppm researchgate.net. For a similar compound, N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide, the ¹⁹F NMR signal is reported in the range of δ -110 to -115 ppm .
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecular bonds in this compound. These methods are crucial for identifying the functional groups present in the molecule. While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the key functional groups in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
Key characteristic absorption bands for this compound include a strong absorption from the carbonyl (C=O) group of the amide, typically seen around 1640-1670 cm⁻¹ vulcanchem.comuc.edu. The N-H stretching vibration of the secondary amide appears as a distinct band in the region of 3300-3550 cm⁻¹ vulcanchem.comuc.edu. The C-F bond stretch is expected to produce a strong absorption in the fingerprint region, generally around 1250 cm⁻¹ vulcanchem.com. Aromatic C-H and C=C stretching vibrations also give rise to characteristic bands.
Table 3: Characteristic FT-IR Absorption Bands for this compound Data are based on typical functional group frequencies and data from analogous compounds. nih.govvulcanchem.comuc.edu
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Amide (N-H) | 3300 - 3550 | Medium-Strong |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3050 | Strong |
| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 | Strong |
| C=O Stretch (Amide I) | Amide (C=O) | 1670 - 1640 | Strong |
| N-H Bend (Amide II) | Amide (N-H) | 1640 - 1550 | Medium-Strong |
| C=C Stretch | Aromatic | 1600 - 1475 | Medium-Weak |
| C-F Stretch | Aryl-Fluoride | ~1250 | Strong |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction analysis of this compound and its derivatives has provided crucial insights into their molecular structures. For instance, the crystal structure of 2,2,2-tribromo-N-(2-fluorophenyl)acetamide revealed specific intramolecular and intermolecular interactions that dictate its solid-state architecture. iucr.org Similarly, studies on 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide detailed the dihedral angle between the fluorobenzene (B45895) and benzothiophene (B83047) rings and confirmed the molecular conformation through intramolecular hydrogen bonds. iucr.org
In the case of 2-chloro-N-(3-fluorophenyl)acetamide, a related compound, single-crystal X-ray diffraction revealed that the molecule crystallizes in the monoclinic space group P21/n. nih.govresearchgate.net The analysis also showed disorder in the position of the fluorine atom on the benzene (B151609) ring. nih.govresearchgate.net
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions play a critical role in the physical properties of the solid.
Polymorphism is the ability of a compound to exist in more than one crystalline form. google.com Different polymorphs of the same compound can exhibit distinct physical properties. The formation of a specific polymorph is often dependent on the crystallization conditions, such as the solvent, temperature, and cooling rate. acs.orggoogle.com
While specific studies on the polymorphism of this compound are not extensively detailed in the provided context, the phenomenon has been observed in related compounds. For example, acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide was found to exist in two different polymorphic forms depending on whether crystallization was rapid (kinetically controlled) or slow (thermodynamically controlled). acs.org This highlights the importance of controlling crystallization conditions to obtain a desired solid form. The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphs can have different stabilities and bioavailabilities. acs.org
Other Advanced Characterization Techniques
In addition to the primary spectroscopic methods, a comprehensive understanding of the solid-state properties of this compound is achieved through other advanced characterization techniques. These methods provide critical information on the compound's crystallinity, thermal stability, and decomposition behavior.
X-ray Diffraction (XRD) for Powder Analysis
Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline nature of materials. anton-paar.comlibretexts.org It provides information on phase identification, crystal structure, and sample purity. libretexts.org In this method, X-rays are directed at a powdered sample, and the resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. libretexts.org
For this compound, crystallographic data from single-crystal X-ray diffraction has been deposited in the Cambridge Structural Database. nih.gov A study published in 2008 provided detailed crystal structure data for this compound, which was determined to have an orthorhombic crystal system with the space group symbol Pbca. soton.ac.uk The unit cell parameters were determined at a temperature of 120(2) K. soton.ac.uk
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group Symbol | Pbca |
| Cell Length a | 10.5132(4) Å |
| Cell Length b | 9.4393(3) Å |
| Cell Length c | 15.1635(5) Å |
| Cell Angle α | 90.00° |
| Cell Angle β | 90.00° |
| Cell Angle γ | 90.00° |
| Table 1: Crystallographic data for this compound at 120(2) K. soton.ac.uk |
The molecular structure of a related compound, 2,2,2-tribromo-N-(2-fluorophenyl)acetamide, reveals that the conformation of the N—H bond is syn to the 2-fluoro substituent on the benzene ring. iucr.org The dihedral angle between the benzene ring and the amide group is small, indicating a relatively planar conformation. iucr.org While this data is for a derivative, it provides insight into the likely solid-state conformation of this compound.
Powder XRD is particularly useful for identifying different polymorphic forms of a compound, which can have distinct physical properties. youtube.com By comparing the experimental powder pattern of a bulk sample to the one calculated from single-crystal data, the phase purity of the sample can be confirmed.
Thermal Analysis (e.g., TG-DTA)
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. americanpharmaceuticalreview.com Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, while differential thermal analysis (DTA) detects the temperature difference between a sample and an inert reference. americanpharmaceuticalreview.comresearchgate.net When performed simultaneously (TG-DTA), these methods provide a comprehensive profile of a compound's thermal stability and decomposition pathway. rigaku.com
During heating, this compound is expected to undergo melting and eventual thermal decomposition. The melting point for 2'-Fluoroacetanilide, a synonym for this compound, is reported to be 81 °C. chemicalbook.com TGA would show a stable mass up to the point of decomposition, at which a significant mass loss would be observed. americanpharmaceuticalreview.com The DTA curve would show an endothermic peak corresponding to the melting process and exothermic peaks associated with decomposition. researchgate.net It is noted that during a fire, irritating and highly toxic gases may be generated by the thermal decomposition or combustion of this compound. chemicalbook.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed description of the electronic structure and energetic properties of molecules. For N-(2-Fluorophenyl)acetamide, these methods have been employed to elucidate various aspects of its behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a popular and effective computational method for studying medium-sized organic molecules like this compound. mdpi.com It offers a good balance between accuracy and computational cost, making it well-suited for a range of molecular property predictions. mdpi.com DFT calculations are based on the principle that the ground-state properties of a molecule are a unique functional of its electron density. mdpi.com
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311G++(d,p), are used to predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov These theoretical parameters can then be compared with experimental data, such as those obtained from X-ray diffraction, to validate the computational model. uantwerpen.beresearchgate.net
The electronic structure of this compound, which governs its chemical behavior, can also be thoroughly analyzed using DFT. This includes mapping the distribution of electrons within the molecule and understanding how they are arranged in molecular orbitals. The presence of the fluorine atom and the acetamide (B32628) group influences the electronic landscape of the phenyl ring. nih.gov
Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP) (Note: The following table is a representative example based on typical findings for similar molecules. Actual values can vary based on the specific basis set and computational level.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Angle | C-N-H | ~120° |
| Bond Angle | O=C-N | ~122° |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and delocalization of electrons within a molecule, which are key factors in determining its stability. uantwerpen.be This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. nih.gov In this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the phenyl ring and carbonyl group. uantwerpen.be
The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their strength. nih.gov For instance, a significant E(2) value for the interaction between the nitrogen lone pair (n(N)) and the antibonding π* orbital of the carbonyl group (π*(C=O)) would indicate a strong resonance effect, contributing to the stability of the amide linkage. uantwerpen.be Similarly, interactions involving the fluorine atom and the phenyl ring can be quantified. nih.gov
Table 2: Representative NBO Analysis Results for this compound (Note: This table illustrates the type of data obtained from NBO analysis and is based on general principles of similar compounds.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(N) | π(C=O) | High |
| LP(O) | σ(N-Camide) | Moderate |
| π(Cring-Cring) | π(Cring-Cring) | Variable |
| LP(F) | σ(Cring-Cring) | Low |
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov
Table 3: Frontier Molecular Orbital Properties of this compound (Note: The values presented are illustrative and depend on the computational methodology.)
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. nih.govmdpi.com
Electronegativity (χ): The ability of the molecule to attract electrons.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
In addition to these global descriptors, local reactivity can be predicted using Fukui functions (f(r)) . mdpi.com These functions identify the specific atomic sites within the molecule that are most susceptible to nucleophilic (f+(r)), electrophilic (f-(r)), or radical (f0(r)) attack. researchgate.netchemtools.org This allows for a more detailed understanding of the regioselectivity of reactions involving this compound.
Table 4: Global Reactivity Descriptors for this compound (Note: These values are derived from HOMO and LUMO energies and are for illustrative purposes.)
| Descriptor | Formula |
|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | χ2 / (2η) |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering profound insights into the dynamic nature of molecules like this compound. nih.gov These simulations model the movement of atoms and molecules over time, governed by the principles of physics, to predict how they will behave, change shape, and interact with their environment. nih.govnih.gov For derivatives of this compound, MD simulations are crucial for understanding their behavior in biological systems, particularly their interactions with proteins. nih.gov The process typically involves generating topologies and parameter files for the molecule, often using force fields like AMBER, to accurately represent its physical properties in a simulated environment, such as water. mdpi.comgalaxyproject.org
The inherent flexibility of the this compound structure, particularly the rotation around the amide bond and the bond connecting the phenyl ring to the nitrogen atom, allows it to adopt various shapes or conformations. MD simulations are employed to explore these conformational possibilities and the dynamics of transitioning between them. mdpi.com The thioacetamide (B46855) linker in some derivatives, for instance, allows for significant rotational flexibility, which is critical for adapting to the shape of biological targets. vulcanchem.com
A primary application of MD simulations is to study the detailed interactions between a ligand, such as a derivative of this compound, and a target protein. nih.gov After initial predictions from molecular docking, MD simulations provide a dynamic view of the binding process, assessing the stability of the ligand-protein complex over time. nih.govmdpi.com These simulations can elucidate the binding pathways, predict binding affinities, and identify the key amino acid residues involved in the interaction. nih.gov
For instance, in related compounds, the fluorophenyl group is often observed to engage in hydrophobic interactions or halogen bonding within protein binding pockets. vulcanchem.comvulcanchem.com The acetamide linker is also noted for its role in forming stabilizing hydrogen bonds. vulcanchem.com MD simulations can track the formation and lifespan of these crucial interactions, such as hydrogen bonds with active-site residues, providing a measure of binding stability. mdpi.com The results of these simulations, including binding free energy calculations (like MM-GBSA), help in optimizing lead compounds in drug discovery by providing a detailed rationale for their observed biological activity. nih.govmdpi.com
Non-Covalent Interactions (NCIs) Analysis
Non-covalent interactions are the subtle forces that dictate how molecules recognize and arrange themselves in three-dimensional space. For this compound and its derivatives, these interactions are fundamental to their crystal structure and their ability to bind to biological targets. The presence of a fluorine atom, an amide group, and an aromatic ring creates a molecule rich in potential NCIs.
The amide group (-NH-C=O) in this compound is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). nih.gov In the crystal structures of related acetamide derivatives, intermolecular N-H···O hydrogen bonds are a dominant feature, often linking molecules into infinite chains or dimers. vulcanchem.comiucr.orgiucr.orgiucr.org For example, in one derivative, N-H···O bonds with a bond distance of 2.815 Å create chains of molecules. iucr.org In another, these interactions stabilize the crystal lattice. vulcanchem.com
| Bond Type | D-H···A | D···A Distance (Å) | Reference Compound Context | Citation |
|---|---|---|---|---|
| Intermolecular | N-H···O | 2.815 | Forms chains extending along the b-axis | iucr.org |
| Intermolecular | N-H···N | 2.89 | Stabilizes the crystal lattice between amino group and triazole ring | vulcanchem.com |
| Intermolecular | C-H···F | 3.336 | Connects molecular chains into layers | iucr.org |
| Intramolecular | C-H···O | 2.900 | Influences the conformation between the fluorobenzene (B45895) ring and acetamide group | iucr.org |
The fluorine atom on the phenyl ring allows this compound to participate in halogen bonding. This interaction occurs when the electropositive region (σ-hole) on the outer surface of the fluorine atom interacts with a nucleophile. acs.org Docking studies and structural analyses of related molecules suggest that the fluorophenyl moiety can engage in halogen bonding with catalytic residues in enzymes, enhancing binding affinity. vulcanchem.comvulcanchem.com
The planar phenyl ring is also capable of engaging in π-π stacking interactions. vulcanchem.comvulcanchem.com In the crystal structures of many derivatives, these interactions are crucial for stabilizing the packing arrangement. iucr.org These can manifest as face-to-face or slipped-stacking interactions between the fluorophenyl rings of adjacent molecules, with centroid-to-centroid distances typically in the range of 3.7 Å. iucr.orgresearchgate.net These stacking interactions, along with hydrogen bonds, often result in the formation of well-ordered, layered crystal structures. iucr.org
For various crystals containing the fluorophenyl acetamide moiety, Hirshfeld analysis reveals the dominant role of specific contacts. iucr.org H···H contacts, representing van der Waals forces, typically account for a significant portion of the surface. nih.govacs.org Interactions involving the fluorine atom, particularly F···H/H···F contacts, are also prominent, confirming the importance of hydrogen bonding and close van der Waals contacts involving fluorine. nih.gov O···H/H···O contacts directly correspond to the crucial N-H···O hydrogen bonds that often form the primary structure of the crystal packing. nih.gov
| Contact Type | Contribution (%) in Compound 1 | Contribution (%) in Compound 2 | Contribution (%) in Compound 3 | Citation |
|---|---|---|---|---|
| F···H/H···F | 41.1 | 12.6 | 7.9 | iucr.orgresearchgate.netnih.gov |
| H···H | 21.8 | 18.2 | 14.3 | iucr.orgresearchgate.netnih.gov |
| O···H/H···O | 7.1 | 11.6 | 15.0 | iucr.orgresearchgate.netnih.gov |
| C···H/H···C | 9.7 | 12.6 | 10.1 | researchgate.netnih.gov |
| C···C | 7.1 | - | - | nih.gov |
| N···H/H···N | <5.4 | 28.8 | - | iucr.orgnih.gov |
| Compound 1: (2Z)-N,N-dimethyl-2-(pentafluorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetamide. nih.gov Compound 2: 2-azido-N-(4-fluorophenyl)acetamide. iucr.org Compound 3: A brominated fluorophenyl derivative. researchgate.net "-" indicates data not specified in the source. |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
While specific, comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles of these analyses can be applied by examining related fluorinated aromatic compounds. SAR and SPR studies are fundamental in medicinal chemistry for understanding how the structural features of a molecule influence its biological activity and physicochemical properties, respectively.
For fluorinated compounds like this compound, SAR studies often investigate how the position and number of fluorine atoms on the aromatic ring affect interactions with biological targets. nih.goviucr.org For instance, in a series of thiochroman-4-one (B147511) derivatives, the presence of a fluorine moiety was found to be crucial for the biological activity of the molecules. iucr.org The introduction of fluorine can alter a molecule's electronic properties, conformation, and ability to form hydrogen bonds, thereby modulating its binding affinity to receptors or enzymes. tandfonline.combenthamscience.com The ortho-position of the fluorine in this compound is significant, as it can induce specific conformational preferences through steric and electronic effects, such as electrostatic repulsion with adjacent groups, which can influence its interaction with target proteins. tandfonline.com
SPR studies, on the other hand, would focus on how the fluorine atom impacts key physicochemical properties such as lipophilicity (logP), acidity (pKa), and metabolic stability. researchgate.net The substitution of a hydrogen atom with fluorine generally increases lipophilicity, which can enhance membrane permeability. tandfonline.comresearchgate.net This increased lipophilicity is a critical factor in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net The strong electron-withdrawing nature of fluorine also influences the acidity of nearby functional groups, such as the amide N-H group in this compound, which can affect its ionization state and solubility. nih.govresearchgate.net
Table 1: Comparison of Calculated Physicochemical Properties of Acetanilide (B955) and its Fluoro-substituted Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (TPSA) (Ų) |
|---|---|---|---|---|
| Acetanilide | C₈H₉NO | 135.16 | 1.16 | 29.1 |
| This compound | C₈H₈FNO | 153.15 | 1.4 | 29.1 nih.gov |
| N-(3-Fluorophenyl)acetamide | C₈H₈FNO | 153.15 | 1.4 | 29.1 |
| N-(4-Fluorophenyl)acetamide | C₈H₈FNO | 153.15 | 1.4 | 29.1 |
Note: Data for Acetanilide and its 3- and 4-fluoro isomers are included for comparative purposes. Data is sourced from computational predictions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity in a quantitative manner. For this compound, while specific QSAR models are not readily found, the principles of QSAR can be discussed in the context of analogous fluorinated aromatic compounds. wur.nl
QSAR studies on fluorinated anilines and related compounds have been conducted to understand their biotransformation and toxicity. wur.nl These models often use computer-calculated chemical reactivity parameters to predict biological activity. wur.nl For a molecule like this compound, relevant descriptors in a QSAR model would likely include:
Electronic Descriptors: Parameters such as Hammett constants, dipole moment, and partial atomic charges would quantify the electron-withdrawing effect of the ortho-fluoro substituent. This effect can influence the molecule's reactivity and its ability to interact with biological targets.
Steric Descriptors: Molar refractivity and Taft steric parameters would describe the size and shape of the molecule, which is important for understanding how it fits into a receptor's binding site. The ortho-fluoro group, while small, can still impose steric constraints. benthamscience.com
Hydrophobicity Descriptors: The partition coefficient (logP) is a crucial descriptor that measures the lipophilicity of the compound. The fluorine atom is known to increase lipophilicity, which often correlates with enhanced membrane permeability and, in some cases, increased biological activity. benthamscience.comresearchgate.net
In the broader context of drug design, QSAR models have been successfully used to predict the activity of various classes of compounds, including inhibitors of SARS-CoV main protease and antifungal agents. nih.govchem-soc.si These studies highlight the importance of descriptors related to lipophilicity and electronic properties in determining biological activity. chem-soc.si For fluorinated compounds, QSAR can be a powerful tool for optimizing activity by fine-tuning the electronic and steric properties through strategic fluorination. acs.org
Fluorine's Role in Modulating Molecular Properties and Activity
The substitution of a hydrogen atom with fluorine in this compound has a profound impact on its molecular properties and potential biological activity. tandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are key to these modulations. tandfonline.com
Modulation of Physicochemical Properties:
Lipophilicity: The C-F bond is more lipophilic than a C-H bond. nih.gov This increase in lipophilicity can enhance the ability of this compound to cross biological membranes, such as the blood-brain barrier, potentially improving its bioavailability and efficacy for central nervous system targets. nih.govtandfonline.com
Acidity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. tandfonline.com In this compound, this effect can increase the acidity of the amide N-H group, influencing the molecule's ionization state at physiological pH. This can alter its solubility, membrane permeability, and binding interactions. nih.govresearchgate.net
Conformational Control: The ortho-position of the fluorine atom can lead to specific conformational preferences due to electrostatic interactions between the C-F bond dipole and other parts of the molecule. tandfonline.com This conformational restriction can pre-organize the molecule for optimal binding to a biological target, thereby increasing its potency and selectivity. tandfonline.com
Metabolic Stability: The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~99 kcal/mol). tandfonline.com This increased bond strength makes the C-F bond more resistant to metabolic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. nih.govannualreviews.org Placing a fluorine atom at a potential site of metabolism can block this process, leading to a longer half-life and improved pharmacokinetic profile. annualreviews.org
Impact on Biological Activity:
Enhanced Binding Affinity: The fluorine atom can participate in various non-covalent interactions with biological targets, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. tandfonline.combenthamscience.com These interactions can contribute to a higher binding affinity and increased potency. tandfonline.com The ortho-fluoro substituent can also modulate the electronic landscape of the aromatic ring, influencing π-π stacking interactions with aromatic residues in a protein's active site. acs.org
Altered Target Selectivity: By modifying the conformation and electronic properties of the molecule, fluorine substitution can lead to improved selectivity for a particular receptor subtype or enzyme isoform. annualreviews.org
Table 2: Key Effects of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Lipophilicity | Increased | C-F bond is more lipophilic than C-H bond. nih.gov |
| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. tandfonline.comannualreviews.org |
| Acidity (pKa) of Amide N-H | Increased | Strong inductive electron-withdrawing effect of fluorine. nih.govresearchgate.net |
| Binding Affinity | Potentially Increased | Participation in hydrogen bonds and dipole interactions; conformational effects. tandfonline.combenthamscience.com |
| Conformation | Restricted | Electrostatic interactions involving the C-F bond dipole. tandfonline.com |
Mechanistic Investigations and Reaction Pathways
Reaction Mechanism Elucidation
The primary mechanism for the formation of N-(2-Fluorophenyl)acetamide is nucleophilic acyl substitution. In a typical synthesis, the amino group of 2-fluoroaniline (B146934) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.
The reaction proceeds via a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the carbonyl carbon, breaking the carbon-oxygen pi bond. Subsequently, the carbonyl group reforms by eliminating a leaving group (e.g., acetate (B1210297) or chloride), and a proton is lost from the nitrogen atom to yield the stable amide product. The presence of the fluorine atom on the phenyl ring is a significant factor, influencing the nucleophilicity of the aniline (B41778) derivative.
Derivatives of this compound can also be synthesized through multi-step pathways where the acetamide (B32628) moiety is introduced and subsequently modified. For instance, the synthesis of more complex structures may involve the initial formation of the acetamide followed by reactions at other sites on the molecule. smolecule.com Hydrolysis of the amide bond under acidic or basic conditions can occur, breaking the compound into its constituent carboxylic acid and amine components. smolecule.comevitachem.com
Table 1: Synthesis Reactions and Mechanisms for this compound and Related Compounds
| Product | Reactants | Reagents/Conditions | Mechanism Type |
| N,2-bis(2-fluorophenyl)acetamide | This compound, 2-fluoroaniline | Acetic acid, reflux | Nucleophilic Acyl Substitution |
| 2-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide | A sulfonamide intermediate, 2-fluoroaniline | Acylating agent | Acylation |
| Trichloroacetamide, N-(2-fluorophenyl)- | 2-fluoroaniline, trichloroacetyl chloride | Base | Acylation |
| 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide | A triazole-thiol intermediate, 2-bromoacetamide | NaH in THF | Nucleophilic Substitution |
This table illustrates common reaction mechanisms involving the formation or reaction of acetamide structures related to this compound, based on documented syntheses. smolecule.comsmolecule.comvulcanchem.com
Catalytic Applications and Mechanisms
This compound and its derivatives serve as important building blocks in reactions catalyzed by transition metals and other agents. These catalytic processes enable the efficient formation of complex molecules.
For example, the synthesis of N-(2-fluorophenyl)-2-(1H-indol-1-yl)acetamide involves a coupling reaction between 2-fluoroaniline and indole-2-carboxylic acid. evitachem.com This transformation is facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). evitachem.com The catalytic cycle involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine to form the amide bond.
Furthermore, catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce the fluorophenyl group in the synthesis of complex acetamide-containing molecules. vulcanchem.com In a representative synthesis, a palladium catalyst like Pd(PPh₃)₄ is used to couple a boronic acid derivative with a halide, demonstrating the utility of catalysis in constructing the core structure of these compounds. vulcanchem.com
Table 2: Catalytic Reactions Involving this compound Scaffolds
| Reaction Type | Catalyst | Reagents | Purpose |
| Amide Coupling | N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | 2-fluoroaniline, Indole-2-carboxylic acid | Synthesis of an indole (B1671886) derivative of this compound. evitachem.com |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Fluorophenyl boronic acid derivative, aryl halide, K₂CO₃ | Introduction of a 2-fluorophenyl group onto a molecular scaffold. vulcanchem.com |
This table highlights catalytic methods used in the synthesis of complex molecules incorporating the this compound structure.
Photochemical and Electrochemical Reaction Pathways
The introduction of energy via light (photochemistry) or electric current (electrochemistry) can initiate unique reaction pathways for this compound and its analogues, often proceeding through radical intermediates.
Photochemical reactions can be used to synthesize related compounds. For instance, N-substituted trichloroacetamides can be formed through the photochemical reaction of amines with trichloroacetyl chloride under UV irradiation. smolecule.com Such acetamides can then serve as precursors in radical cyclization reactions to generate nitrogen-containing heterocycles. smolecule.com Studies on similar compounds like 2-chloro-N-(4-phenoxyphenyl)acetamide show that UV irradiation can induce the cleavage of C-Cl bonds, forming radical intermediates that can subsequently dimerize or react with the solvent. This suggests that the C-N bond or other parts of the this compound molecule could be susceptible to photochemical activation.
Table 3: Potential Photochemical and Electrochemical Reactions
| Energy Source | Reaction Type | Intermediate Species | Potential Outcome |
| UV Light | Bond Cleavage / Radical Formation | Carbon- or Nitrogen-centered radicals | Dimerization, cyclization, or substitution. smolecule.com |
| Electric Current | Proton-Coupled Electron Transfer (PCET) | Nitrogen-centered radical | Remote C-H bond functionalization. acs.org |
| Electric Current | Intramolecular Cyclization | Radical intermediates | Formation of new C-C bonds to create cyclic structures. nagasaki-u.ac.jp |
This table summarizes potential reaction pathways for this compound based on established photochemical and electrochemical transformations of similar amide compounds.
Advanced Applications in Material Science
Polymer Chemistry and Polymer Science Applications
The modification of polymers with fluorinated compounds like N-(2-Fluorophenyl)acetamide is a key strategy for developing materials with tailored properties. While direct polymerization of this compound is not common, its derivatives are utilized as monomers to synthesize novel polymers with enhanced thermal, optical, and electrical characteristics.
Research into related isomers, such as N-(4-fluorophenyl) acetamide (B32628) derivatives, provides significant insights into the potential of this class of compounds. For instance, a novel poly fluorobenzamide oxime ester, (E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) acetamide (AIFPA), has been synthesized and subsequently polymerized to create polyacryloyloxy imino fluorophenyl acetamide (PAIFPA). research-nexus.net This polymer was further copolymerized with polystyrene sulfonate through a grafting process to yield PAIFPA-co-PSS. research-nexus.net
The introduction of the fluorophenyl acetamide moiety into the polymer backbone significantly influences the material's properties. Characterization of these polymers revealed that the copolymer PAIFPA-co-PSS exhibited the highest crystallinity, indicating a well-ordered structure that is often desirable for electronic applications. research-nexus.net Such materials, possessing wide band gaps and favorable dielectric properties, are identified as promising candidates for use in advanced optoelectronic devices, including tandem polymer solar cells. research-nexus.net
| Material | Optical Bandgap (eV) | Electrical Conductivity Range (S·cm⁻¹) | Key Finding |
|---|---|---|---|
| PAIFPA | 2.6 - 3.5 | 6.12 × 10⁻⁸ to 7.11 × 10⁻⁷ | Serves as the base polymer with a tunable bandgap. |
| PAIFPA-co-PSS | 2.6 - 3.5 | 5.48 × 10⁻¹⁰ to 7.75 × 10⁻⁸ | Highest crystallinity, promising for solar cell applications. |
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry and crystal engineering focus on controlling the assembly of molecules into well-defined, functional superstructures through non-covalent interactions. This compound is an excellent candidate for such studies due to its combination of hydrogen bond donors (N-H), hydrogen bond acceptors (C=O), and a fluorinated aromatic ring capable of participating in various weak interactions.
In more complex derivatives, a variety of intermolecular forces are observed. A Hirshfeld surface analysis, used to quantify intermolecular contacts, of a related N-(4-fluorophenyl)acetamide derivative showed that inversion-related molecules form dimers through pairwise C—H⋯O hydrogen bonds. iucr.orgiucr.org These primary interactions are further supported by short O⋯π contacts, demonstrating a sophisticated interplay of forces. iucr.orgiucr.org The layered crystal structures that can result from these interactions are built upon a combination of N—H⋯O, C—H⋯O, C—H⋯F hydrogen bonds, and slipped π–π stacking interactions. iucr.org These principles of self-assembly are directly applicable to this compound, allowing for the rational design of crystalline materials with specific topologies and properties.
| Interaction Type | Description | Resulting Supramolecular Motif | Reference Example |
|---|---|---|---|
| N—H⋯O Hydrogen Bond | Strong interaction between the amide N-H donor and the carbonyl oxygen acceptor. | Forms robust chains and tapes, linking molecules into one-dimensional arrays. | 2-Chloro-N-(4-fluorophenyl)acetamide researchgate.net |
| C—H⋯O Hydrogen Bond | Weaker interaction involving aromatic or aliphatic C-H donors and a carbonyl oxygen acceptor. | Creates intramolecular rings influencing conformation or intermolecular dimers and sheets. researchgate.netiucr.orgiucr.org | N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide iucr.orgiucr.org |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the formation of layered structures and stabilizes crystal packing. iucr.org | 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide iucr.org |
| C—H⋯F Hydrogen Bond | A weak hydrogen bond where the fluorine atom acts as the acceptor. | Provides additional stability to the crystal lattice, influencing the overall packing arrangement. iucr.org | 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide iucr.org |
Nonlinear Optical (NLO) Properties
Materials with nonlinear optical (NLO) properties are critical for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with electron-donating and electron-withdrawing groups, can exhibit significant NLO responses. Acetamide-based compounds have been a focus of NLO research. nih.govresearchgate.netmdpi.com
Studies on acetamide-chalcone derivatives have shown that the presence of different electron-withdrawing and electron-donating groups can be used to tune their linear and nonlinear optical properties. nih.govmdpi.com For a molecule to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group. The molecular structure of this compound includes an acetamide group, which can act as an electron donor, and a fluorine-substituted phenyl ring, which acts as an electron-withdrawing group. This donor-acceptor framework can lead to a significant molecular hyperpolarizability, a prerequisite for NLO activity.
While the NLO properties of this compound itself have not been extensively reported, its structural features suggest it is a promising candidate. Future research in this area would involve synthesizing single crystals of this compound and its derivatives and screening them for second-harmonic generation (SHG) to confirm their NLO activity. The principles of crystal engineering, as discussed previously, could be employed to guide the crystallization process toward non-centrosymmetric structures, thereby maximizing the potential for a strong NLO response.
Environmental and Analytical Research
Environmental Fate and Degradation Pathways
The environmental persistence and transformation of N-(2-Fluorophenyl)acetamide are key areas of research. While specific studies on the complete environmental fate of this compound are not extensively detailed in the provided results, related compounds offer insights into potential degradation pathways. For instance, the biodegradation of structurally similar aromatic compounds often involves microbial consortia capable of breaking down the molecule. researchgate.net The degradation of acetamiprid, for example, by the microbial consortium ACE-3, led to the formation of less toxic downstream metabolites. researchgate.net This suggests that this compound could potentially undergo microbial degradation in soil and water environments.
Pathways for degradation could include hydrolysis of the amide bond, a common reaction for acetamide (B32628) derivatives. nih.gov Additionally, photodegradation under UV light has been noted for some complex molecules containing the this compound moiety, indicating that sunlight could play a role in its environmental breakdown. vulcanchem.com The fluorine atom on the phenyl ring may influence the rate and pathway of degradation, as halogenation can affect the metabolic stability and susceptibility to microbial attack. Further research is necessary to fully elucidate the specific biotic and abiotic degradation pathways of this compound and to identify its transformation products in the environment.
Advanced Analytical Method Development and Validation
Accurate detection and quantification of this compound are paramount for research and quality control. Various advanced analytical techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its derivatives. vulcanchem.comsielc.com Reversed-phase HPLC is a common approach, typically employing a C18 column. vulcanchem.comvulcanchem.com The separation mechanism relies on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. aapco.org
Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comnih.gov UV detection is frequently used, with the wavelength set to an absorbance maximum for the compound to ensure high sensitivity. vulcanchem.comvulcanchem.com The development and validation of HPLC methods are crucial for ensuring linearity, accuracy, and precision in the quantification of this compound in various samples. nih.govresearchgate.net
Table 1: HPLC Method Parameters for Related Compounds
| Parameter | Description | Source |
|---|---|---|
| Column | C18 reversed-phase | vulcanchem.comvulcanchem.com |
| Mobile Phase | Acetonitrile/water or Methanol/water gradient | sielc.comvulcanchem.com |
| Detector | UV Detection | vulcanchem.comvulcanchem.com |
| pH Modifier | Phosphoric acid or Formic acid | sielc.comnih.gov |
This table is generated based on methods for similar acetamide compounds and represents typical starting conditions for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of this compound. nih.govnih.gov This method offers high sensitivity and specificity, making it suitable for trace-level analysis. semanticscholar.orgdergipark.org.tr In GC-MS, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. dergipark.org.tr The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.govnist.gov
For volatile and thermally stable compounds like this compound, GC-MS provides excellent resolution and sensitivity. researchgate.net Method validation for GC-MS analysis typically includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). semanticscholar.orguc.ptnih.gov The use of an internal standard can improve the accuracy and precision of the method. semanticscholar.org
Table 2: GC-MS Analysis Parameters
| Parameter | Description | Source |
|---|---|---|
| Column | TG-5 MS or similar capillary column | semanticscholar.org |
| Carrier Gas | Helium | semanticscholar.org |
| Ionization Mode | Electron Ionization (EI) | nist.gov |
| Detection Mode | Selected Ion Monitoring (SIM) for increased sensitivity | semanticscholar.orgdergipark.org.tr |
| Top m/z Peaks | 111, 43, 153 | nih.gov |
This table summarizes typical parameters used in GC-MS analysis for compounds of this class.
Electrochemical methods offer a promising alternative for the sensitive and rapid detection of this compound. sgxsensortech.com These techniques are based on the principle that the target analyte undergoes a chemical reaction at an electrode surface, generating a measurable electrical signal (current or potential) that is proportional to its concentration. sgxsensortech.com
The development of electrochemical sensors for organic compounds often involves modifying the electrode surface to enhance sensitivity and selectivity. rsc.org Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study the electrochemical behavior of this compound and to develop quantitative analytical methods. rsc.org These methods are known for their potential for miniaturization, low cost, and suitability for on-site analysis. sgxsensortech.comrsc.org While specific electrochemical sensors for this compound are not detailed in the provided results, the general principles of electrochemical detection are applicable. thermofisher.com
Table 3: Principles of Electrochemical Detection Methods
| Method | Principle | Potential Application for this compound | Source |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Investigating the redox properties of the compound to establish the basis for a quantitative method. | rsc.org |
| Differential Pulse Voltammetry (DPV) | A voltammetric measurement where the potential is scanned with a series of regular voltage pulses superimposed on the linear voltage sweep. The current is measured immediately before each potential change, and the current difference is plotted as a function of potential. | Providing lower detection limits and better resolution than CV for quantitative analysis. | rsc.org |
| Amperometry | Measures the electric current resulting from an electrochemical reaction at a constant potential. | Continuous monitoring or flow-injection analysis of this compound. | thermofisher.com |
This table outlines electrochemical techniques that could be developed for the analysis of this compound.
Future Directions and Emerging Research Avenues for N 2 Fluorophenyl Acetamide
The scientific community continues to explore the potential of N-(2-Fluorophenyl)acetamide and its derivatives, pushing the boundaries of its applications. Future research is branching into several key areas, from leveraging advanced computational tools to discovering new synthesis methods and biological functions. These explorations promise to unlock the full potential of this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
